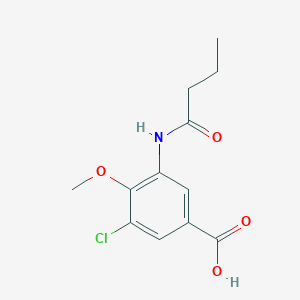
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid, also known as BACM, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. BACM is a benzoic acid derivative that is widely used in the synthesis of biologically active compounds. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and proteins involved in cell signaling pathways. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has been shown to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has also been shown to inhibit the growth of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has several advantages as a research tool. The compound is relatively easy to synthesize and is commercially available. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has also been shown to exhibit a broad range of biological activities, making it a versatile compound for drug development. However, the limitations of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid. One potential area of research is the development of new antibiotics based on the structure of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid. Another area of research is the investigation of the compound's potential as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid and to determine its potential toxicity in humans.
Méthodes De Synthèse
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-hydroxybenzoic acid with butanoyl chloride, followed by the reaction of the resulting intermediate with methoxyamine hydrochloride. The final product is obtained through the reaction of the intermediate with thionyl chloride.
Applications De Recherche Scientifique
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has been extensively studied for its potential use in drug development. The compound has been found to exhibit antibacterial, antifungal, and anticancer activities. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
Formule moléculaire |
C12H14ClNO4 |
|---|---|
Poids moléculaire |
271.69 g/mol |
Nom IUPAC |
3-(butanoylamino)-5-chloro-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-3-4-10(15)14-9-6-7(12(16)17)5-8(13)11(9)18-2/h5-6H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
LRMJQFVGNJBOKZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C(=CC(=C1)C(=O)O)Cl)OC |
SMILES canonique |
CCCC(=O)NC1=C(C(=CC(=C1)C(=O)O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243458.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243459.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B243460.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B243462.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]pentanamide](/img/structure/B243464.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide](/img/structure/B243466.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide](/img/structure/B243467.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243469.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B243470.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243471.png)